molecular formula C17H17ClN3+ B13368913 1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium

1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13368913
M. Wt: 298.8 g/mol
InChI Key: XJAWFWXDRXRAPT-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 2-chlorobenzyl group and a 2-phenylethyl group. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-chlorobenzyl chloride with 2-phenylethylamine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The triazole ring can participate in cyclization reactions, forming various cyclic derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activity.

    Biology: It is studied for its potential as an antimicrobial agent, with research focusing on its ability to inhibit the growth of various bacterial and fungal strains.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, or anticancer agent.

    Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, as an antimicrobial agent, it may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazole: This compound lacks the triazolium ion, which may affect its reactivity and biological activity.

    1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-3-ium: The position of the triazolium ion is different, which may influence its chemical properties and applications.

    1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-5-ium: Another positional isomer with potentially different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazolium ion, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c18-17-9-5-4-8-16(17)12-21-14-20(13-19-21)11-10-15-6-2-1-3-7-15/h1-9,13-14H,10-12H2/q+1

InChI Key

XJAWFWXDRXRAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CN(N=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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